molecular formula C22H28N2O4S B2902970 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide CAS No. 922105-03-1

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2902970
CAS No.: 922105-03-1
M. Wt: 416.54
InChI Key: RMOOUECRIHUKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is a benzoxazepine-derived sulfonamide characterized by a seven-membered oxazepine ring fused to a benzene moiety (benzo[b][1,4]oxazepine). Key structural features include:

  • 3,3-dimethyl groups on the oxazepine ring, contributing to steric bulk and conformational rigidity.
  • A 4-oxo substituent introducing a ketone group, which may influence hydrogen-bonding interactions.
  • A 5-propyl chain at position 5, modulating lipophilicity.
  • A 3,4-dimethylbenzenesulfonamide group at position 7, providing a planar aromatic system with electron-donating methyl substituents.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-6-11-24-19-13-17(8-10-20(19)28-14-22(4,5)21(24)25)23-29(26,27)18-9-7-15(2)16(3)12-18/h7-10,12-13,23H,6,11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOOUECRIHUKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b][1,4]oxazepine core, followed by the introduction of the sulfonamide group. Key steps include:

    Formation of the Oxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the oxazepine intermediate with a sulfonyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient scaling.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Ring Orientation

  • Main compound : Features a benzo[b][1,4]oxazepine ring, where the benzene ring is fused to positions 1 and 2 of the oxazepine.
  • Compound from : Contains a benzo[f][1,4]oxazepine core, altering the fusion position (positions 2 and 3 of the oxazepine).

Substituent Modifications

Compound Name Oxazepine Substituents Sulfonamide Substituents Molecular Formula Molecular Weight
Main compound 3,3-dimethyl, 4-oxo, 5-propyl 3,4-dimethylphenyl C23H30N2O4S* ~430.6†
Compound 1 () 4-methyl, 5-oxo 3,4-dimethoxyphenyl C22H26N2O5S 430.5
Compound 2 () 3,3-dimethyl, 4-oxo, 5-propyl 2,4,6-trimethylphenyl C23H30N2O4S 430.6
Compound 3 () 3,3-dimethyl, 4-oxo, 5-propyl 2,4,5-trimethylphenyl C23H30N2O4S 430.6

*Inferred from nomenclature; †Estimated based on analogs in –6.

Key observations :

  • Methoxy vs. methyl groups : Compound 1 () uses 3,4-dimethoxy on the sulfonamide phenyl, increasing polarity compared to the main compound’s 3,4-dimethyl group. Methoxy groups enhance electron density and hydrogen-bond acceptor capacity .
  • Trimethylphenyl variations : Compounds 2 and 3 (–6) feature 2,4,6- and 2,4,5-trimethylphenyl groups, respectively. The asymmetric substitution in Compound 3 may introduce steric hindrance or alter π-π stacking interactions compared to the symmetric 2,4,6-isomer .

Physicochemical and Spectroscopic Properties

NMR Analysis ()

  • Comparative NMR studies of structurally related compounds (e.g., rapamycin analogs) reveal that chemical shift differences in specific regions (e.g., positions 29–36 and 39–44) correlate with substituent changes. For the main compound and its analogs, similar shifts in non-substituted regions suggest conserved conformational features, while divergences in substituted regions (e.g., methyl vs. propyl groups) highlight localized electronic perturbations .

Lumping Strategy Implications ()

  • The lumping strategy groups compounds with analogous cores but varying substituents under the assumption of similar properties. However, the main compound’s 5-propyl chain and 3,4-dimethylphenyl group may confer distinct solubility and metabolic stability compared to shorter-chain or methoxy-containing analogs (e.g., Compound 1). This challenges lumping approaches for predictive modeling .

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound characterized by its unique oxazepine structure combined with a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N2O5S. Its molecular weight is approximately 428.54 g/mol. The compound features a tetrahydrobenzo[b][1,4]oxazepin core linked to a sulfonamide group and multiple methyl substituents that may influence its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in inflammatory pathways and cancer cell proliferation. The exact mechanism remains under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance:

  • Cell Line Studies : The compound was tested on RAW 264.7 macrophages and showed a reduction in the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Recent research indicates that this compound may possess anticancer properties:

  • Cell Proliferation Assays : In studies involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited cytotoxic effects with IC50 values in the micromolar range. The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression .
Cell LineIC50 (µM)
MCF-712.5
HeLa15.0
A54910.0

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In vitro Testing : Against various bacterial strains (e.g., E. coli and S. aureus), it demonstrated inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study on Inflammatory Diseases : A study involving animal models of arthritis showed that administration of the compound significantly reduced paw swelling and joint inflammation compared to control groups .
  • Cancer Treatment Exploration : In xenograft models using human cancer cells implanted in mice, treatment with the compound resulted in reduced tumor growth rates and increased survival times .

Q & A

Q. What are the key synthetic pathways for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide functionalization. Critical steps include cyclization under controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent side reactions, and sulfonation using reagents like chlorosulfonic acid. Purification via column chromatography or recrystallization is essential to achieve >95% purity . Reaction optimization requires precise solvent selection (e.g., dichloromethane for sulfonation) and stoichiometric control of intermediates.

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for verifying the benzoxazepine core and sulfonamide substituents. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography (using SHELX programs) resolves stereochemical ambiguities, particularly for the oxazepine ring’s conformation .

Q. What are the primary biological targets or pathways associated with this compound?

As a sulfonamide derivative, it exhibits inhibitory activity against enzymes like carbonic anhydrases and tyrosine kinases (e.g., SYK kinase). Initial assays using enzyme kinetics (Km/Vmax analysis) and molecular docking (AutoDock Vina) suggest competitive inhibition mechanisms, with IC₅₀ values in the micromolar range .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values or target specificity may arise from assay variability (e.g., enzyme source, buffer pH). Standardize protocols by:

  • Using recombinant enzymes with consistent purity (>90%).
  • Including positive controls (e.g., acetazolamide for carbonic anhydrase).
  • Validating results via orthogonal methods (e.g., surface plasmon resonance for binding affinity) .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

Scale-up challenges include exothermic reactions and byproduct formation. Mitigate these by:

  • Employing continuous flow chemistry for precise temperature control.
  • Using catalytic reagents (e.g., DMAP for acylation) to reduce excess reactant use.
  • Implementing in-line FTIR monitoring to track reaction progress .

Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?

The tetrahydrobenzo[b][1,4]oxazepine ring’s chair conformation affects solubility and membrane permeability. Chiral HPLC or circular dichroism (CD) can determine enantiomeric excess. Pharmacokinetic studies in murine models show that the (R)-enantiomer has 2.3× higher bioavailability than the (S)-form due to reduced hepatic clearance .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

Combine:

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins.
  • Transcriptomics : RNA-seq to map pathway perturbations.
  • Structural Biology : Cryo-EM or co-crystallization with target enzymes to visualize binding modes .

Q. How can researchers address stability issues during long-term storage?

Degradation pathways include sulfonamide hydrolysis and oxidation of the oxazepine ring. Stability studies under ICH guidelines recommend:

  • Storing at -20°C in amber vials under nitrogen.
  • Lyophilization with cryoprotectants (e.g., trehalose) for aqueous solutions.
  • Regular HPLC-MS analysis to detect degradation products .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

Solubility variations (e.g., 0.5 mg/mL vs. 1.2 mg/mL in PBS) stem from:

  • Polymorphism: Differential crystalline forms (e.g., anhydrous vs. hydrate).
  • pH-dependent ionization: The sulfonamide group’s pKa (~9.5) affects solubility in buffered vs. unbuffered solutions . Resolution : Characterize polymorphs via XRPD and perform solubility tests at physiologically relevant pH (7.4).

Q. How should researchers interpret discrepancies in cytotoxicity data across cell lines?

Variability in IC₅₀ values (e.g., 12 µM in HeLa vs. 45 µM in HEK293) may reflect differences in:

  • Efflux pump expression (e.g., P-gp overexpression in resistant lines).
  • Metabolic activity (e.g., CYP450 isoforms in hepatic cells).
    Methodology : Use isogenic cell lines and normalize cytotoxicity to ATP levels (CellTiter-Glo assay) .

Methodological Best Practices

  • Synthesis : Prioritize atom economy by using one-pot reactions for cyclization and sulfonation .
  • Characterization : Validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Biological Assays : Include three independent replicates and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.